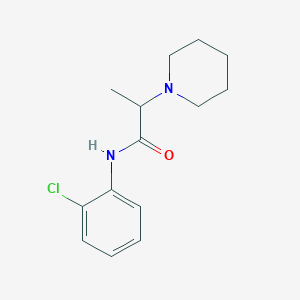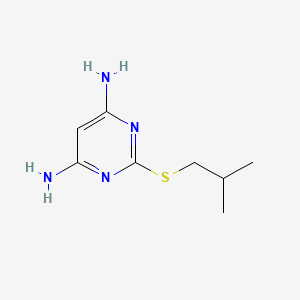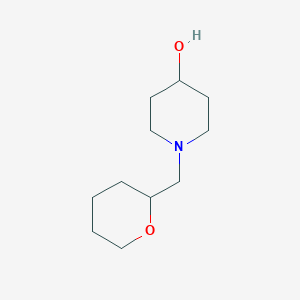![molecular formula C14H15FN2O B7514502 N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, also known as FPEMC, is a chemical compound that has been studied for its potential use in scientific research. FPEMC is a pyrrole derivative that has shown promise in various applications, including as a tool for studying the central nervous system.
作用机制
The exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is thought to act on certain neurotransmitter systems in the brain. Specifically, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to interact with the dopamine and serotonin systems, which are involved in a variety of physiological processes, including mood regulation and reward processing.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has a variety of biochemical and physiological effects. For example, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain types of ion channels, which can affect neuronal excitability.
实验室实验的优点和局限性
One advantage of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for certain neurotransmitter systems, which can allow researchers to study the effects of these systems in isolation. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have a relatively low toxicity profile, which can make it a safer alternative to other compounds. However, one limitation of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several potential future directions for research on N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide. One area of interest is in the development of new drugs that target the dopamine and serotonin systems, which could have implications for the treatment of a variety of psychiatric disorders. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide could be used as a tool for studying the effects of these systems in different animal models. Finally, further research could be done to understand the exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, which could lead to the development of more specific and effective drugs.
合成方法
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with methylamine, followed by the addition of an ethyl group and a pyrrole ring. The resulting compound is then treated with acetic anhydride and hydrochloric acid to yield the final product.
科学研究应用
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, where N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain neurotransmitter systems. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use as a tool for drug discovery and development.
属性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10(11-5-7-12(15)8-6-11)16-14(18)13-4-3-9-17(13)2/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXRSHNNBVWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)


![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)